molecular formula C18H17NO4 B6430291 N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide CAS No. 2097863-53-9

N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B6430291
CAS No.: 2097863-53-9
M. Wt: 311.3 g/mol
InChI Key: PATWMYAAUKVFHT-UHFFFAOYSA-N
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Description

N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide is an organic compound that features a bifuran moiety linked to a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the coupling of two furan rings using a palladium-catalyzed cross-coupling reaction.

    Attachment of the methyl group: The bifuran structure is then functionalized with a methyl group using a Friedel-Crafts alkylation reaction.

    Synthesis of the phenoxyacetamide: The phenoxyacetamide structure is synthesized separately by reacting 2-methylphenol with chloroacetic acid in the presence of a base.

    Coupling of the two structures: Finally, the bifuran and phenoxyacetamide structures are coupled using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Industry: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The bifuran moiety may interact with aromatic residues in proteins, while the phenoxyacetamide structure can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chlorine substituent on the phenoxy ring.

    N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-fluorophenoxy)acetamide: Similar structure but with a fluorine substituent on the phenoxy ring.

    N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-bromophenoxy)acetamide: Similar structure but with a bromine substituent on the phenoxy ring.

Uniqueness

N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The bifuran moiety also provides a distinct structural feature that can enhance its interactions with molecular targets.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-13-5-2-3-6-15(13)22-12-18(20)19-11-14-8-9-17(23-14)16-7-4-10-21-16/h2-10H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATWMYAAUKVFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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